2,4,6-Trinitrotoluene
Overview
Description
2,4,6-Trinitrotoluene, commonly known as 2-methyl-1,3,5-trinitrobenzene, is a chemical compound with the formula C₇H₅N₃O₆. It is a pale yellow solid that is best known for its use as an explosive material. It was first synthesized in 1863 by German chemist Joseph Wilbrand and has since been widely used in military and industrial applications due to its stability and ease of handling .
Mechanism of Action
Target of Action
2,4,6-Trinitrotoluene (TNT) is a prominent environmental pollutant due to its widespread use in military, industrial, and mining activities . The primary targets of TNT are various environmental components, including soil, water, and living organisms. In living organisms, TNT and its metabolites can bind covalently to critical proteins .
Mode of Action
TNT interacts with its targets primarily through reductive transformation of the nitro groups . This interaction leads to the formation of various TNT metabolites, some of which can bind covalently to proteins . The azoreductase enzyme plays a crucial role in TNT biotransformation, leading to the formation of TNT-glutathionylated conjugates .
Biochemical Pathways
The biochemical pathways involved in TNT degradation are complex and involve various enzymes and metabolic intermediates . TNT degradation occurs both in aerobic and anaerobic environments, with different microbial strains playing roles in isolation, consortium, and under immobilized conditions . The process involves the formation of semimercaptal and its conversion to hydroxylamine .
Result of Action
The result of TNT’s action is the contamination of the environment and potential harm to living organisms. In humans, exposure to TNT can lead to cyanosis, damage to the bone marrow, spleen, and liver . In animals, TNT exposure leads to the formation of methaemoglobin and Heinz bodies .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of TNT. TNT enters the environment in waste waters and solid wastes resulting from the manufacture of the compound, the processing and destruction of bombs and grenades, and the recycling of explosives . The compound moves in surface water and through soils to groundwater . The biotransformation of TNT is influenced by the presence of various microbial strains in both aerobic and anaerobic environments .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,4,6-Trinitrotoluene interacts with various enzymes and proteins. For instance, two bacterial strains, Achromobacter sp. and Klebsiella sp., have been identified to degrade TNT . These strains use TNT as the nitrogen source and cause complete removal of TNT .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by interacting with cellular processes. For example, TNT and its by-products are reported as highly toxic and carcinogenic .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The initial TNT degradation involves the reduction or removal of the nitro substitute to an amino derivative or free nitrite .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. The product’s stability, degradation, and any long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of TNT can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The process typically occurs in two steps:
Mononitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration and Trinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene and finally this compound.
Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with precise control over temperature and acid concentrations. The final product is purified through recrystallization to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of various aminodinitrotoluene compounds. Common reducing agents include iron and hydrochloric acid.
Oxidation: Oxidation reactions can convert this compound into trinitrobenzene and other oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, zinc and acetic acid.
Oxidation: Potassium permanganate, nitric acid.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Reduction: Aminodinitrotoluene, diaminonitrotoluene.
Oxidation: Trinitrobenzene.
Substitution: Various substituted nitrotoluenes.
Scientific Research Applications
2,4,6-Trinitrotoluene has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of charge transfer salts.
Biology: Studied for its effects on microbial degradation and bioremediation.
Medicine: Research on its toxicological effects and potential therapeutic applications.
Industry: Widely used in the production of explosives and as a standard for explosive yield measurements
Comparison with Similar Compounds
2,4,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 2-Aminodinitrotoluene
- 4-Aminodinitrotoluene
Uniqueness: this compound is unique due to its high explosive power, stability, and ease of handling compared to other nitroaromatic compounds. It is less sensitive to impact and friction, making it safer to use in various applications .
Properties
IUPAC Name |
2-methyl-1,3,5-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSULHKWOKEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6, Array | |
Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8050 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024372 | |
Record name | 2,4,6-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments., Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire., Other Solid; Pellets or Large Crystals, Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS., Colorless to pale-yellow, odorless solid or crushed flakes. | |
Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8050 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 2-methyl-1,3,5-trinitro- | |
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Record name | 2,4,6-Trinitrotoluene | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
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Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
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Boiling Point |
464 °F at 760 mmHg EXPLODES (NTP, 1992), 240 °C (explodes), 464 °F (explodes), 464 °F (Explodes) | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
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Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
(Explodes) (NIOSH, 2023), explodes, ? (Explodes) | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 115 mg/L at 23 °C, Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide, About 0.01% in water at 25 °C. 1 g/700 ml boiling water, Solubilities in various solvents at 18 °C. [Table#2876], For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.013, (77 °F): 0.01% | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trinitrotoluene | |
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URL | https://www.drugbank.ca/drugs/DB01676 | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.654 at 20 °C/4 °C, 1.65 g/cm³, 1.65 | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.85 (Air = 1), Relative vapor density (air = 1): 7.85 | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.046 mmHg (NTP, 1992), 0.00000802 [mmHg], 8.02X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0002 mmHg | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,6-Trinitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-Trinitrotoluene | |
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Mechanism of Action |
... The hypothesis that 2,4,6-trinitrotoluene induces anemia by causing hemolysis through oxidative damage which is mediated by 2,4,6-trinitrotoluene and/or its metabolites ... is ... supported by the presence of methemoglobinemia, produced by the oxidation of the heme iron, observed when 2,4,6-trinitrotoluene was fed to rats at 300 mg/kg/day for 13 weeks ... to rats at 10 or 50 mg/kg/day for 24 months ... and to dogs at 32 mg/kg/day for 6 months ..., One of the proposed mechanisms of 2,4,6-trinitrotoluene-induced toxicity is an increase in free radical levels which occurs after exposure. Superoxide radicals and hydrogen peroxide were measured in mitochondria and microsomes from livers of monkeys treated with 0, 60, or 120 mg/kg/day of 2,4,6-trinitrotoluene for 12 weeks ... The amount of superoxide radicals was indirectly measured by the formation of adrenochrome from adrenalin, and hydrogen peroxide production was evaluated by the conversion of methanol to formaldehyde. There was a dose-dependent increase in superoxide radicals and hydrogen peroxide production in liver mitochondria and microsomes ... These findings were confirmed when mitochondria and microsomes obtained from various organs were treated in vitro with 0, 0.04, 0.2, or 1 mmol of 2,4,6-trinitrotoluene and then tested for adrenochrome and formaldehyde production. Different amounts of hydrogen peroxide were produced in the mitochondria of the various organs. The highest amount of hydrogen peroxide was present in the liver followed by brain, testicle, kidney cortex, and kidney medulla ..., A theory of the mechanism of toxicity by 2,4,6-trinitrotoluene is that the parent compound and some metabolic intermediates are active oxygen generators ... and are involved in lipid peroxidation in the liver and in oxygenation of the lens to form cataracts ... | |
Record name | 2,4,6-TRINITROTOLUENE | |
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Impurities |
Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/., 2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities. | |
Record name | 2,4,6-TRINITROTOLUENE | |
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Color/Form |
Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow, Colorless to pale-yellow solid or crushed flakes | |
CAS No. |
118-96-7 | |
Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |
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Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
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Record name | 2,4,6-Trinitrotoluene | |
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Record name | Trinitrotoluene | |
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Record name | Trinitrotoluene | |
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Record name | Benzene, 2-methyl-1,3,5-trinitro- | |
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Record name | 2,4,6-Trinitrotoluene | |
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Record name | 2,4,6-trinitrotoluene | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | Toluene, 2,4,6-trinitro- | |
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Melting Point |
177.6 °F (NTP, 1992), 80.1 °C, 177.6 °F, 176 °F | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
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Record name | Trinitrotoluene | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-Trinitrotoluene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TNT affect living organisms?
A1: TNT exposure primarily affects the liver, blood, and potentially the nervous system. In fish, TNT exposure has been shown to inhibit the activity of the enzyme ethoxyresorufin-O-deethylase (EROD) in the liver [, ], increase methemoglobin levels in the blood [], and potentially disrupt neurosteroidogenic pathways []. Research in mice has shown TNT exposure can lead to increased methemoglobin levels and decreased glutathione levels in erythrocytes [].
Q2: What are the initial steps of TNT transformation in plants?
A2: In plants like Myriophyllum aquaticum, TNT is initially transformed into two main intermediates: 2-hydroxylamino-4,6-dinitrotoluene (2HA46DNT) and 4-hydroxylamino-2,6-dinitrotoluene (4HA26DNT). These intermediates can then be transformed abiotically into azoxy compounds like 4,4',6,6'-tetranitro-2,2'-azoxytoluene (2,2'azoxy) and 2,2',6,6'-tetranitro-4,4'-azoxytoluene (4,4'azoxy) or phytoreduced into their corresponding amines, 2-amino-4,6-dinitrotoluene (2A46DNT) and 4-amino-2,6-dinitrotoluene (4A26DNT) [].
Q3: How does TNT impact denitrification in soil?
A3: TNT contamination in soil negatively affects denitrification activity, particularly inhibiting nitrous oxide reductase (N2OR) activity. Studies show that N2OR is significantly more sensitive to TNT compared to nitrate reductase (NaR), nitrite reductase (NiR), and nitric oxide reductase (NOR) [].
Q4: What is the molecular formula and weight of TNT?
A4: TNT has the molecular formula C7H5N3O6 and a molecular weight of 227.13 g/mol.
Q5: What spectroscopic techniques are used to characterize TNT and its degradation products?
A5: Various spectroscopic techniques are employed, including: * NMR Spectroscopy (13C and 15N): Used to identify product compound classes from TNT degradation in both aqueous and solid phases []. It's particularly useful for analyzing TNT metabolites in complex matrices like soil [].* Laser Raman Spectroscopy: Employed to study molecular transformations in TNT single crystals induced by electron beam irradiation [].* Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) to identify and quantify TNT and its metabolites in environmental samples and biological systems [, ].
Q6: How does TNT behave under electron beam irradiation?
A6: TNT single crystals exhibit dimensional instability under low-energy electron beam irradiation (15 keV). This is characterized by shrinkage and relaxation phenomena, indicating molecular transformations. These transformations have been confirmed through Laser Raman Spectroscopy in the NO2 symmetric stretching frequency range [].
Q7: Can biological systems be used to catalyze TNT denitration?
A7: Yes, research indicates that extracellular catalysts (EC) secreted by bacteria like Pseudomonas aeruginosa ESA-5 can denitrate TNT. This process involves the release of nitrite and the formation of less toxic polar metabolites, potentially involving superoxide radicals and hydrogen peroxide [].
Q8: Have computational methods been used to study TNT adsorption?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate TNT adsorption on the (0001) surface of α-alumina. The study revealed strong adsorption due to coordination between surface aluminum ions and TNT's nitro groups [].
Q9: Have any QSAR models been developed for TNT or its derivatives?
A9: While the provided research does not explicitly mention developed QSAR models for TNT, the concept of structure-activity relationships is explored. For instance, research highlights the influence of structural modifications on the ability of diamines derived from TNT to form polymers with varying properties [].
Q10: Are there strategies to enhance the stability of TNT for specific applications?
A10: Although the focus of the provided research is not on improving TNT stability for typical applications like explosives, some studies address TNT transformation and degradation in various contexts. For instance, one study investigates the use of hydrogen peroxide pre-treatment to enhance TNT sorption to soil, potentially influencing its fate in contaminated environments [].
Q11: What are the known toxic effects of TNT?
A11: TNT is known to be toxic to various organisms, including humans. Exposure can lead to:
- Methemoglobinemia: TNT can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity. This has been observed in both fish and mice [, ].
- Liver Damage: TNT can cause liver damage, potentially leading to jaundice and other complications. This is supported by studies on fish showing altered liver enzyme activity and gene expression following TNT exposure [].
- Carcinogenicity: Studies on workers exposed to TNT in arms industries have shown a significantly higher risk of developing malignant tumors, particularly liver cancer [].
Q12: Are there any biomarkers to assess TNT exposure?
A12: Research suggests that elevated methemoglobin levels could serve as a potential biomarker for TNT exposure in fish []. Furthermore, analyzing gut microbiome composition changes, particularly the increase in Erwinia species, might be a potential non-invasive biomarker for TNT exposure in reptiles like the green anole [].
Q13: What analytical techniques are used to detect and quantify TNT?
A13: Several analytical methods are employed for TNT detection and quantification:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying TNT and its metabolites in environmental and biological samples [, ].
- High-Performance Liquid Chromatography (HPLC): Used to analyze TNT and its metabolites in various matrices, including soil extracts [].
- Fluorescence Spectroscopy: Fluorescent sensors, including those based on conjugated polymers [] and quantum dots [, ], have been developed for TNT detection.
- Surface-Enhanced Raman Spectroscopy (SERS): Offers highly sensitive detection of TNT, particularly when using nanostructured substrates for signal enhancement [, ].
- Electrochemical Detection: Methods using interdigitated array electrodes have been explored for TNT detection based on its electrochemical reduction [].
Q14: How does TNT impact the environment?
A14: TNT poses significant environmental risks due to its toxicity and persistence:
- Toxicity to Aquatic Life: TNT is toxic to various aquatic organisms, impacting their survival and growth [, ].
- Disruption of Ecosystems: TNT contamination can disrupt the balance of natural ecosystems, affecting soil microbial communities and denitrification processes [, ].
Q15: What methods are being explored for TNT remediation?
A15: Various remediation strategies are being investigated:
- Phytoremediation: Using plants like Myriophyllum aquaticum to absorb, transform, and potentially degrade TNT in contaminated environments [, ].
- Bioremediation: Employing microorganisms like white rot fungi [, ] and bacteria [, , ] to break down TNT.
- Chemical Oxidation: Using methods like Fenton oxidation to degrade TNT in contaminated soil and water [].
Q16: Are there any viable alternatives to TNT in its applications?
A16: Research explores alternatives to TNT, particularly in developing less sensitive and safer explosives. One example is the use of 1,3,5-trinitrohexahydro-1,3,5-triazine (RDX), which is less toxic to aquatic organisms [] and can be combined with TNT to form molten-energetic-composites (MECs) with potentially improved mechanical properties [].
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